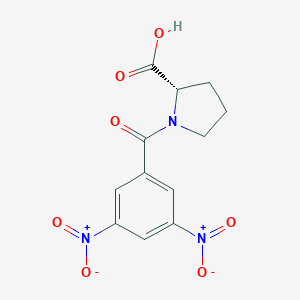
L-Proline, 1-(3,5-dinitrobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-(3,5-dinitrobenzoyl)-, also known as DNBP, is a chemical compound widely used in scientific research. It is a derivative of proline, one of the twenty amino acids that make up proteins. DNBP is a useful tool for studying the structure and function of proteins, as well as for developing new drugs and therapies.
Mécanisme D'action
The mechanism of action of L-Proline, 1-(3,5-dinitrobenzoyl)- is based on its ability to react with specific amino acid residues in proteins, particularly lysine and arginine. L-Proline, 1-(3,5-dinitrobenzoyl)- forms covalent bonds with these residues, allowing researchers to track their movement and interactions in response to different stimuli. L-Proline, 1-(3,5-dinitrobenzoyl)- can also be used to study the conformational changes that occur in proteins in response to different stimuli, such as changes in pH or temperature.
Biochemical and Physiological Effects:
L-Proline, 1-(3,5-dinitrobenzoyl)- has been shown to have a variety of biochemical and physiological effects on proteins. It can disrupt protein-protein interactions, alter protein conformation, and affect protein stability. L-Proline, 1-(3,5-dinitrobenzoyl)- can also affect enzyme activity, as it can bind to active sites on enzymes and inhibit their function. In addition, L-Proline, 1-(3,5-dinitrobenzoyl)- has been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of L-Proline, 1-(3,5-dinitrobenzoyl)- is its specificity for lysine and arginine residues in proteins. This allows researchers to selectively label and study specific amino acid residues in proteins, without affecting the rest of the protein structure. L-Proline, 1-(3,5-dinitrobenzoyl)- is also relatively easy to synthesize and purify, making it a convenient tool for scientific research.
However, there are also some limitations to the use of L-Proline, 1-(3,5-dinitrobenzoyl)- in lab experiments. L-Proline, 1-(3,5-dinitrobenzoyl)- can be toxic to cells at high concentrations, and its effects on protein function and stability can be difficult to predict. In addition, L-Proline, 1-(3,5-dinitrobenzoyl)- can only label lysine and arginine residues in proteins, limiting its usefulness for studying other amino acid residues.
Orientations Futures
There are many potential future directions for research on L-Proline, 1-(3,5-dinitrobenzoyl)-. One area of interest is the development of new methods for synthesizing and purifying L-Proline, 1-(3,5-dinitrobenzoyl)-, to make it more accessible to researchers. Another area of interest is the development of new applications for L-Proline, 1-(3,5-dinitrobenzoyl)-, such as the study of protein-protein interactions in living cells. Finally, there is a need for further research on the biochemical and physiological effects of L-Proline, 1-(3,5-dinitrobenzoyl)-, particularly its potential as a therapeutic agent for diseases such as cancer and inflammation.
Méthodes De Synthèse
L-Proline, 1-(3,5-dinitrobenzoyl)- can be synthesized using a variety of methods, including the reaction of proline with 3,5-dinitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is purified by column chromatography to obtain pure L-Proline, 1-(3,5-dinitrobenzoyl)-. Other methods of synthesis include the reaction of proline with 3,5-dinitrobenzoic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), or the reaction of proline with 3,5-dinitrobenzoyl azide in the presence of a catalyst, such as copper(I) iodide.
Applications De Recherche Scientifique
L-Proline, 1-(3,5-dinitrobenzoyl)- is widely used in scientific research as a tool for studying the structure and function of proteins. It is particularly useful for studying the interactions between proteins and other molecules, such as drugs and ligands. L-Proline, 1-(3,5-dinitrobenzoyl)- can be used to label specific amino acid residues in proteins, allowing researchers to track the movement and interactions of these residues in response to different stimuli. L-Proline, 1-(3,5-dinitrobenzoyl)- can also be used to study protein-protein interactions, as well as protein-ligand interactions, by labeling specific binding sites on proteins.
Propriétés
Numéro CAS |
103238-71-7 |
|---|---|
Nom du produit |
L-Proline, 1-(3,5-dinitrobenzoyl)- |
Formule moléculaire |
C12H11N3O7 |
Poids moléculaire |
309.23 g/mol |
Nom IUPAC |
(2S)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m0/s1 |
Clé InChI |
ILUIVNFRFIAWLJ-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Synonymes |
N-(3,5-Dinitrobenzoyl)-L-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



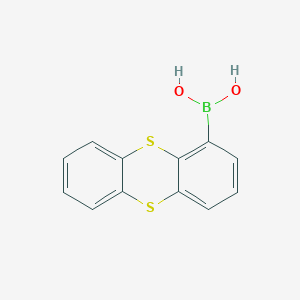

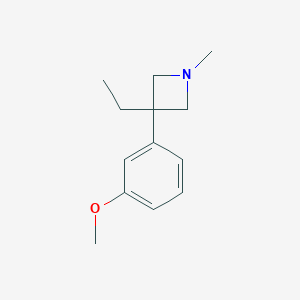
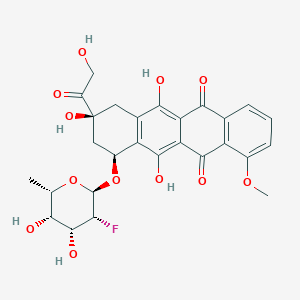
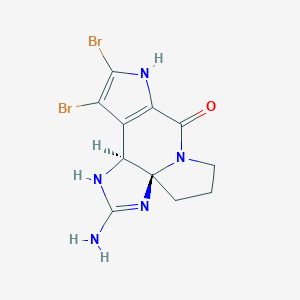


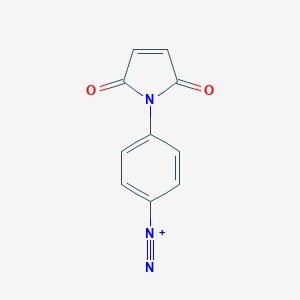
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
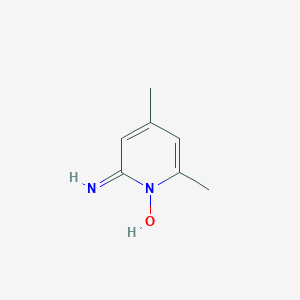

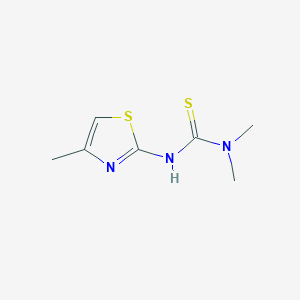
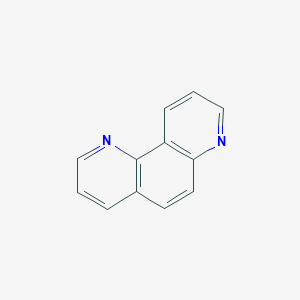
![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)